Pharmacokinetic Profiling of 3-(4-Methylphenyl)pent-2-enoic Acid: A Comprehensive Preclinical ADME Framework
Pharmacokinetic Profiling of 3-(4-Methylphenyl)pent-2-enoic Acid: A Comprehensive Preclinical ADME Framework
Executive Summary
The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 3-(4-Methylphenyl)pent-2-enoic acid is a structurally distinct xenobiotic characterized by an α,β -unsaturated carboxylic acid core and a p-tolyl substituent. This whitepaper provides an authoritative, self-validating framework for the pharmacokinetic (PK) profiling of this compound, detailing the causality behind experimental designs, step-by-step methodologies, and compartmental data modeling.
Structural ADME Analysis & Causality
Before initiating empirical assays, a Senior Application Scientist must deconstruct the molecule to predict its pharmacokinetic liabilities. The structural features of 3-(4-Methylphenyl)pent-2-enoic acid dictate specific experimental choices:
-
Carboxylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), this functional group is >99% ionized. This ionization restricts passive transcellular permeability across lipophilic membranes and drives high plasma protein binding (PPB), typically resulting in a low volume of distribution ( Vss ).
-
α,β -Unsaturated Carbonyl: This system acts as a soft electrophile (Michael acceptor). It flags a critical liability for covalent binding to nucleophilic residues on proteins or glutathione (GSH), which can lead to rapid clearance or immune-mediated idiosyncratic toxicity ()[1].
-
p-Tolyl Group: The benzylic methyl group is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation, likely yielding a hydroxymethyl metabolite that can be further oxidized to a dicarboxylic acid or conjugated via Phase II pathways.
Predicted metabolic pathways of 3-(4-Methylphenyl)pent-2-enoic acid.
In Vitro ADME Profiling Protocols
To build a robust In Vitro to In Vivo Extrapolation (IVIVE) model, the following self-validating protocols must be executed.
Protocol A: Hepatic Microsomal Stability (Intrinsic Clearance)
Causality: Determines the intrinsic clearance ( CLint ) to predict in vivo hepatic clearance ( CLhep ) and assesses susceptibility to CYP-mediated benzylic oxidation ()[2]. Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(4-Methylphenyl)pent-2-enoic acid in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (HLM) or rat liver microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).
-
Sampling: Aliquot 50 μ L at 0, 5, 15, 30, 45, and 60 minutes into 150 μ L of ice-cold acetonitrile (containing an internal standard like tolbutamide) to quench the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (ESI- negative mode) to calculate the elimination rate constant ( k ) and CLint .
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Causality: Definitively assesses the Michael acceptor liability of the pent-2-enoic acid moiety. Methodology:
-
Incubation: Co-incubate 10 μ M of the compound with 1 mg/mL HLM, NADPH regenerating system, and 5 mM reduced glutathione (GSH) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Quenching: Terminate with an equal volume of cold acetonitrile.
-
Detection: Analyze via High-Resolution Mass Spectrometry (LC-HRMS). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the M+307 mass shift corresponding to the direct Michael addition product.
Protocol C: Caco-2 Permeability Assay
Causality: Predicts intestinal absorption and evaluates potential carrier-mediated efflux, which is critical for an ionized carboxylic acid ()[3]. Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω⋅cm2 .
-
Dosing: Apply 10 μ M of the compound to the Apical (AP) chamber (pH 6.5 to mimic the intestinal lumen) and measure transport to the Basolateral (BL) chamber (pH 7.4). Repeat in the BL → AP direction.
-
Incubation: Incubate at 37°C for 2 hours, taking samples at 30, 60, 90, and 120 minutes.
-
Calculation: Determine the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(BL→AP)/Papp(AP→BL) ).
In Vivo Pharmacokinetic Profiling (Rat Model)
Causality: In vivo studies validate in vitro predictions, determining systemic clearance, steady-state volume of distribution ( Vss ), and absolute oral bioavailability ( F ) ()[4].
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per route), jugular vein cannulated.
-
Formulation:
-
Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
Oral (PO): 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 (suspension due to low acidic solubility).
-
-
Blood Sampling: Collect 200 μ L blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.
-
Bioanalysis: Extract plasma via protein precipitation (1:3 ratio with acetonitrile). Analyze using LC-MS/MS with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.
Step-by-step pharmacokinetic profiling and IVIVE workflow.
Data Presentation & Compartmental Modeling
Quantitative data must be summarized to facilitate rapid go/no-go decision-making in drug development. Below are representative benchmark parameters for an α,β -unsaturated carboxylic acid of this class.
Table 1: Predicted In Vitro ADME Parameters
| Assay | Parameter | Target Benchmark | Mechanistic Implication |
| Microsomal Stability | CLint (HLM) | < 15 μ L/min/mg | Low intrinsic clearance indicates stability against CYP-mediated benzylic oxidation. |
| Caco-2 Permeability | Papp (AP → BL) | > 1×10−6 cm/s | Ensures adequate oral absorption despite ionization at physiological pH. |
| GSH Trapping | Adduct Formation | Negative / Trace | Confirms the Michael acceptor is sterically hindered or electronically deactivated. |
| Plasma Protein Binding | Unbound Fraction ( fu ) | 1% - 5% | High binding expected due to the carboxylic acid; limits free drug available for clearance. |
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Symbol | Value (Example) | Interpretation |
| Systemic Clearance | CL | 8.5 mL/min/kg | Low clearance (< 15% of rat hepatic blood flow), driven by high PPB and low CLint . |
| Volume of Distribution | Vss | 0.4 L/kg | Restricted distribution, typical for highly ionized, protein-bound acidic drugs. |
| Terminal Half-Life | t1/2 | 4.2 hours | Supports once- or twice-daily dosing regimens in preclinical efficacy models. |
| Oral Bioavailability | F | 65% | Good oral exposure, validating the Caco-2 permeability predictions. |
Regulatory Considerations: Drug-Drug Interactions (DDI)
Because the p-tolyl group is a substrate for CYP enzymes, regulatory guidelines mandate the evaluation of the compound as a potential perpetrator of Drug-Drug Interactions (DDIs). Per the 2020 FDA Guidance on In Vitro DDI Studies, the compound must be screened for reversible and time-dependent inhibition (TDI) against major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) ()[5]. If the IC50 is less than 50-fold the unbound Cmax at steady state, clinical DDI studies will be required.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]
-
Evans, D. C., Watt, A. P., Nicoll-Griffith, D. A., & Baillie, T. A. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology, 17(1), 3-16. URL:[Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL: [Link]
Sources
- 1. Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
